molecular formula C10H8OS B11911248 3-Sulfanylnaphthalen-1-ol

3-Sulfanylnaphthalen-1-ol

Cat. No.: B11911248
M. Wt: 176.24 g/mol
InChI Key: QPILTVBKDGNKLA-UHFFFAOYSA-N
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Description

3-Sulfanylnaphthalen-1-ol is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings. This compound features a thiol group (-SH) and a hydroxyl group (-OH) attached to the naphthalene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Sulfanylnaphthalen-1-ol typically involves the introduction of thiol and hydroxyl groups to the naphthalene ring. One common method is the sulfonation of naphthalene followed by reduction to introduce the thiol group. The hydroxyl group can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve multi-step processes starting from readily available naphthalene derivatives. The process includes sulfonation, reduction, and hydroxylation steps under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Sulfanylnaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The hydroxyl group can be reduced to form corresponding ethers.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens for halogenation, sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Ethers.

    Substitution: Nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

3-Sulfanylnaphthalen-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Sulfanylnaphthalen-1-ol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. These interactions can influence biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Sulfanylheptan-1-ol: Similar thiol and hydroxyl functional groups but with a different carbon backbone.

    3-Methyl-3-sulfanylhexan-1-ol: Contains a methyl group in addition to the thiol and hydroxyl groups.

Uniqueness

3-Sulfanylnaphthalen-1-ol is unique due to its naphthalene backbone, which provides distinct aromatic properties and reactivity compared to aliphatic thiols and alcohols. This uniqueness makes it valuable in specific chemical and biological applications.

Properties

Molecular Formula

C10H8OS

Molecular Weight

176.24 g/mol

IUPAC Name

3-sulfanylnaphthalen-1-ol

InChI

InChI=1S/C10H8OS/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6,11-12H

InChI Key

QPILTVBKDGNKLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2O)S

Origin of Product

United States

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